molecular formula C11H8N2 B3044957 9H-indeno[2,1-c]pyridazine CAS No. 100595-17-3

9H-indeno[2,1-c]pyridazine

Cat. No. B3044957
CAS RN: 100595-17-3
M. Wt: 168.19 g/mol
InChI Key: STGMORHGPQLXMT-UHFFFAOYSA-N
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Description

9H-indeno[2,1-c]pyridazine is a heterocyclic compound . It has been synthesized and evaluated for its anti-inflammatory, analgesic, and antipyretic activities . The compounds were found to be equiactive as analgesics but less active as anti-inflammatory and antipyretic agents compared to their 5H-isomers .


Synthesis Analysis

The synthesis of this compound involves the creation of new heterocyclic systems . Representative terms of this system have been synthesized and their pharmacological profiles were compared with those of the isomeric series of 5H-indeno[1,2-c]pyridazine .

Scientific Research Applications

Pharmacological Properties

9H-indeno[2,1-c]pyridazine and its derivatives have been investigated for various pharmacological properties. Some derivatives have shown significant anti-inflammatory, analgesic, and antipyretic activities, although they were generally less active as anti-inflammatory and antipyretic agents compared to their 5H-isomers (Pinna et al., 1985). Furthermore, certain N-oxide derivatives based on this compound have demonstrated moderate antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, and against Trichomonas vaginalis (Gavini et al., 2000).

Monoamine Oxidase Inhibitory Activity

Several studies have focused on the monoamine oxidase inhibitory activity of this compound derivatives. These compounds have been found to be potent, reversible inhibitors of monoamine oxidase B (MAO-B), with little or no effect on monoamine oxidase A (MAO-A), suggesting potential use in treating neurological disorders (Kneubühler et al., 1993). Further studies have synthesized and evaluated condensed azines, including indeno-fused pyridazines, as MAO A and B inhibitors, with most showing higher inhibition potency toward MAO-B (Carotti et al., 2007).

Optoelectronic Applications

Beyond pharmacological uses, some derivatives of this compound have been synthesized for optoelectronic applications. For instance, pyridazine-based donor-acceptor type materials have been developed, exhibiting strong absorption/emission properties and high thermal stability, indicating potential for use in organic light-emitting diodes (OLEDs) (Liu et al., 2017).

Synthesis and Chemical Properties

There have been advances in the green and convenient synthesis of this compound derivatives, highlighting their potential as monoamine oxidase type A inhibitors. This synthesis process is notable for its high regioselectivity and the use of water as the solvent, avoiding toxic metal catalysts (Rimaz et al., 2017).

properties

IUPAC Name

9H-indeno[2,1-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-13-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGMORHGPQLXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1N=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143411
Record name 9H-Indeno(2,1-c)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100595-17-3
Record name 9H-Indeno[2,1-c]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100595-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Indeno(2,1-c)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-c)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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